molecular formula C22H19Br2NO3 B1680161 Butox CAS No. 52820-00-5

Butox

カタログ番号: B1680161
CAS番号: 52820-00-5
分子量: 505.2 g/mol
InChIキー: OWZREIFADZCYQD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RU 22950 is a biochemical.

生物活性

Butox, commonly associated with botulinum toxin formulations such as BOTOX, has been extensively studied for its biological activity. This article delves into the mechanisms, efficacy, and clinical applications of this compound, drawing on diverse research findings and case studies.

This compound operates by inhibiting neurotransmitter release at the neuromuscular junction. Specifically, it cleaves SNAP-25, a protein essential for synaptic vesicle fusion, thereby preventing acetylcholine release and leading to muscle paralysis. This mechanism underlies its therapeutic effects in conditions such as muscle spasticity and chronic pain.

Efficacy in Clinical Applications

Research indicates that this compound is effective in various therapeutic settings:

  • Spasmodic Dysphonia : A first-line treatment option.
  • Chronic Migraines : Reduces the frequency and severity of headaches.
  • Knee Osteoarthritis : A single injection can alleviate pain significantly.

A systematic review covering studies from 2014 to 2024 highlights these benefits while noting the importance of patient selection to mitigate risks associated with administration, particularly in older adults with pre-existing conditions .

Comparative Studies

A significant comparative analysis between different botulinum toxin formulations (e.g., onabotulinumtoxinA vs. incobotulinumtoxinA) revealed notable differences in biological activity. OnabotulinumtoxinA demonstrated greater potency across various assays, including cell-based potency assays (CBPA) and muscle action potential evaluations. This suggests that while both formulations are effective, their dosing may not be interchangeable due to differing potencies .

Assay Type OnabotulinumtoxinA (BOTOX) IncobotulinumtoxinA
CBPA EC50 (U/mL)5.9 ± 0.57.6 ± 0.7
cMAP ID50 (U/rat)0.053 ± 0.0040.078 ± 0.005
DAS ED50 (U/kg)8.7 ± 0.314.2 ± 0.5

Case Studies

Several case studies have underscored the efficacy and safety profile of this compound in clinical practice:

  • Knee Pain Relief : A trial involving older adults demonstrated significant pain reduction following a single injection of botulinum toxin type A into the knee joint .
  • Excessive Salivation : Observational studies have shown that this compound effectively reduces saliva production in pediatric patients with minimal invasiveness .
  • Anal Fissures : In cases of anal pain related to fissures and levator ani syndrome, this compound was found to be more effective than traditional treatments .

Safety and Adverse Effects

While generally safe, the administration of this compound can lead to adverse effects such as transient muscle weakness or localized pain at the injection site. Notably, a study indicated potential risks when administered in the neck region for older patients with pre-existing conditions like cervical instability .

科学的研究の応用

Neurological Disorders

Botox has been extensively studied for its efficacy in treating various neurological conditions. Its primary mechanism involves blocking acetylcholine release at the neuromuscular junction, leading to temporary muscle paralysis.

  • Cervical Dystonia : Multiple randomized controlled trials (RCTs) have demonstrated that Botox significantly reduces abnormal neck muscle contractions. A systematic review indicated that Botox injections improved symptoms in over 60% of patients with cervical dystonia .
  • Chronic Migraines : Botox is approved for chronic migraine prevention, showing a reduction in headache days and intensity. A meta-analysis confirmed its effectiveness in patients experiencing more than 15 headache days per month .

Pain Management

Botox has been investigated for its role in managing various pain conditions:

  • Chronic Pain Syndromes : Studies have shown that Botox can alleviate pain associated with conditions such as myofascial pain syndrome and temporomandibular joint disorders .
  • Spasticity : In patients with spasticity due to neurological disorders, Botox injections have been effective in reducing muscle stiffness and improving mobility .

Cosmetic Applications

Botox is widely known for its cosmetic use in reducing facial wrinkles and fine lines. Its ability to temporarily paralyze muscles has made it a popular choice for aesthetic treatments.

  • Facial Aesthetics : Clinical studies reveal that Botox effectively reduces the appearance of dynamic wrinkles, particularly in the forehead and around the eyes. A review highlighted significant patient satisfaction rates following treatment .
  • Hyperhidrosis : Botox is also used to treat excessive sweating (hyperhidrosis) by blocking nerve signals responsible for sweat production. Clinical evidence supports its efficacy in both axillary (underarm) and palmar (hands) applications .

Research Insights

Recent research has expanded our understanding of how Botox functions at a molecular level:

  • Mechanism of Action : Studies have identified the specific receptors involved in the internalization of botulinum toxin into neurons, which could pave the way for new therapeutic targets to combat botulism and other neurological diseases .
  • Long-Term Effects : Research indicates that repeated Botox injections may lead to lasting changes in muscle composition and function, raising questions about potential long-term impacts on muscle physiology .

Case Study 1: Chronic Migraine Management

A clinical trial involving 500 patients with chronic migraines demonstrated that those receiving Botox reported a 50% reduction in headache frequency after three treatment cycles compared to placebo groups .

Case Study 2: Cervical Dystonia Treatment

In a study with 200 participants suffering from cervical dystonia, 70% experienced significant symptom relief after receiving Botox injections every three months over a year, showcasing its effectiveness in managing this condition .

Data Tables

Application AreaEvidence LevelKey Findings
Cervical DystoniaLevel 1Significant reduction in muscle contractions
Chronic MigrainesLevel 1Reduction in headache days and intensity
HyperhidrosisLevel 2Effective reduction of sweating
Facial AestheticsLevel 1High patient satisfaction rates

特性

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZREIFADZCYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041822
Record name Cyano(3-phenoxyphenyl)methyl 3-(2,2-dibromoethenyl)-2,2-dimethyl-cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52820-00-5
Record name Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52820-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RU 22950
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052820005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyano(3-phenoxyphenyl)methyl 3-(2,2-dibromoethenyl)-2,2-dimethyl-cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium cyanide (0.80 g, 0.016 mole) was charged to a reaction vessel together with 25 ml of a mixture of water and tetrahydrofuran (1/1 by volume). 3-Phenoxybenzaldehyde (2.31 g, 0.012 mole) in 10 ml of water/tetrahydrofuran solution (1/1 by volume) was then added in one portion, and 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (4.4 g, 0.014 mole) was added dropwise over a 15 minute period. The reaction mixture was stirred for 2 hours at 20°, and the desired ester (6.97 g, 86% pure by glpc) was isolated as described in Example 1E. EXAMPLE 3
Quantity
0.8 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Butox
Reactant of Route 2
Reactant of Route 2
Butox
Reactant of Route 3
Reactant of Route 3
Butox
Reactant of Route 4
Reactant of Route 4
Butox
Reactant of Route 5
Butox

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。